molecular formula C₁₈H₂₈O₆ B1146518 1,2:5,6-Di-o-cyclohexylidene-myo-inositol CAS No. 34711-26-7

1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Cat. No. B1146518
CAS RN: 34711-26-7
M. Wt: 340.41
InChI Key:
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Description

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .


Synthesis Analysis

Monoketalization of myo-inositol with one equivalent of 1,1-dimethoxycyclohexane or 2,2-dimethoxypropane in the presence of H2SO4-silica under similar conditions resulted in the simultaneous protection of 1-OH and 2-OH giving the 1,2-O-cyclohexylidene-myo-inositol .


Molecular Structure Analysis

The molecular formula of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is C18H28O6 . The molecule contains a total of 56 bonds. There are 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .


Chemical Reactions Analysis

The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative .


Physical And Chemical Properties Analysis

The molecular weight of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is 340.41132 g/mol . The molecule contains a total of 56 bonds, including 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .

Scientific Research Applications

  • Synthesis and Derivative Formation : The compound is used in synthesizing various derivatives. For instance, p-Toluenesulfonylation of 1,2-O-cyclohexylidene-myo-inositol yields various mono-, di-, tri-, and tetra-O-p-toluenesulfonyl derivatives, valuable for further chemical transformations (Suami, Ogawa, Tanaka, & Otake, 1971).

  • Improved Preparation Methods : Research has focused on improving the preparation of cyclohexylidene derivatives of myo-inositol. A method involving the condensation of myo-inositol with 1,1-dimethoxy-cyclohexane has been developed, yielding 1,2-O-cyclohexylidene-myo-inositol and other derivatives (Jiang & Baker, 1986).

  • Anhydro Derivatives : The reaction of 1,2-O-cyclohexylidene-myo-inositol tosylates with sodium methoxide produces various anhydro derivatives, which have been structurally characterized (Suami, Ogawa, Oki, & Ohashi, 1972).

  • Crystal Structure Analysis : The crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate has been reported, providing insights into its molecular interactions and conformation (Purushothaman et al., 2017).

  • Enzymatic Resolution and Synthesis : Enzymatic processes have been developed for the regio- and enantioselective esterification of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, leading to optically pure materials and selectively protected products, important in synthesizing naturally occurring myo-inositol phosphate derivatives (Ling et al., 1993).

  • Chemoenzymatic Synthesis : The compound is a key intermediate in the chemoenzymatic synthesis of myo-inositol polyphosphates, a class of molecules with significant biological activities (Gou, Liu, & Chen, 1992).

  • Heterogeneous Catalysis : The compound plays a role in the development of eco-friendly heterogeneous catalysts for the differential protection of myo-inositol hydroxyl groups, important for the synthesis of biologically significant phosphoinositols and natural products (Vibhute & Sureshan, 2013).

Future Directions

1,2:5,6-Di-o-cyclohexylidene-myo-inositol has recently gained popularity in the medical industry for its myriad of therapeutic benefits . It’s best known for its ability to combat diseases such as diabetes and cancer . This compound’s exceptional characteristics and structure have deemed it an invaluable component in numerous medicinal endeavors .

properties

InChI

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPESVEHHOBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Citations

For This Compound
43
Citations
L Ling, X Li, Y Watanabe, T Akiyama, S Ozaki - Bioorganic & medicinal …, 1993 - Elsevier
Enzyme-catalyzed regio- and enantioselective esterification of racemic 1,2:5,6-di-Ocyclohexylidene- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol, which are key intermediates for …
Number of citations: 12 www.sciencedirect.com
MT Rudolf, C Schultz - Liebigs Annalen, 1996 - Wiley Online Library
The hydroxyl group at C‐5 in racemic 1,2‐O‐Cyclohexylidene‐myo‐inositol (rac‐1) was regio‐ and enantioselectively acylated to give 5‐O‐acetyl‐ (2a)‐ or 5‐O‐butyryl‐2,3‐O‐…
V Salazar-Pereda, FJ Martínez-Martínez… - Journal of …, 1997 - Taylor & Francis
We have determined the preferred conformers in solution by a detailed NMR analysis using COSY and HETCOR experiments of three inositol isomers: myo (1), scyllo (2) and epi (3) …
Number of citations: 11 www.tandfonline.com
DM Gou, YC Liu, CS Chen - Carbohydrate research, 1992 - Elsevier
The 1,4,5-tris-, 1,3,4-tris-, and 1,3,4,5-tetrakis-phosphates of 1d-myo-inositol have been prepared in their enantiomerically pure forms from the two enantiomers of 1,2:5,6-di-O-…
Number of citations: 57 www.sciencedirect.com
AM Vibhute, KM Sureshan - RSC advances, 2013 - pubs.rsc.org
There is enormous interest in myo-inositol derivatives as they serve as precursors for the synthesis of several biologically important phosphoinositols, natural products, catalyst, …
Number of citations: 5 pubs.rsc.org
T Akiyama, N Takechi, S Ozaki, K Shiota - Bulletin of the Chemical …, 1992 - journal.csj.jp
A naturally occurring optically active cyclitol, L-quebrachitol (1L-2-O-methyl-chiro-inositol), was stereoselectively transformed into myo-inositol derivatives via an oxidation-reduction …
Number of citations: 37 www.journal.csj.jp
DS Wang, CS Chen - The Journal of Organic Chemistry, 1996 - ACS Publications
The 3-mono-, 3,4-bis-, and 3,4,5-trisphosphates of l-α-phosphatidyl-d-myo-inositol have been synthesized in their optically active forms from the two enantiomers of 1,2:5,6-di-O-…
Number of citations: 64 pubs.acs.org
SK Chung, Y Ryu - Carbohydrate research, 1994 - Elsevier
(±)-1,2:4,5-Di-O-isopropylidene-myo-inositol (5) and (±)-1,2:5,6-di-O-isopropylidene-myo-inositol (6) could be regioselectively functionalized in reactions including alkylation, acylation, …
Number of citations: 67 www.sciencedirect.com
A Carrillo Alocen - 2005 - scholarworks.iu.edu
Phosphatidylinositols are membrane phospholipids that play an important role in the regulation of vital functions in the cell. They are implicated in cell motitlity, cell proliferation, …
Number of citations: 2 scholarworks.iu.edu
AM Vibhute, KM Sureshan - The Journal of Organic Chemistry, 2014 - ACS Publications
We have investigated the conformational preferences of a series of cyclitol derivatives, namely mono- and diesters of 1,2:5,6-di-O-isopropylidene-myo-inositol and 1,2:5,6-di-O-…
Number of citations: 12 pubs.acs.org

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